Phosphopantothenic acid

Description

D-4'-Phosphopantothenate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Phosphopantothenic acid is a natural product found in Bombyx mori and Homo sapiens with data available.

(R)-4'-phosphopantothenic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

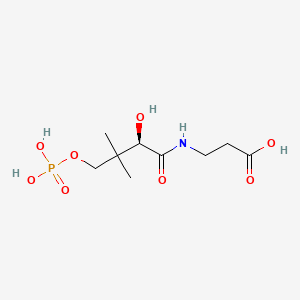

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFVGHPGDLDEQO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974271 | |

| Record name | D-4'-Phosphopantothenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-4'-Phosphopantothenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5875-50-3 | |

| Record name | 4′-Phosphopantothenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphopantothenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphopantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-4'-Phosphopantothenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOPANTOTHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SCE5NG3E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-4'-Phosphopantothenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The PPA Checkpoint: Phosphopantothenic Acid in Coenzyme A Synthesis

A Technical Guide for Metabolic Engineering and Therapeutic Development

Executive Summary

Coenzyme A (CoA) is the universal acyl carrier, essential for the TCA cycle, fatty acid metabolism, and epigenetic regulation. While the pathway from Pantothenate (Vitamin B5) to CoA is well-mapped, the formation and utilization of 4'-Phosphopantothenic Acid (PPA) represents the critical "commitment step."[1]

This guide dissects the role of PPA as the metabolic checkpoint. It addresses the kinetic bottleneck imposed by Pantothenate Kinase (PanK), the structural constraints of PPA cellular entry, and the modern therapeutic strategies—specifically in Pantothenate Kinase-Associated Neurodegeneration (PKAN)—that utilize PPA prodrugs to bypass metabolic blockades.

Part 1: The Biochemistry of Commitment

The Gatekeeper: Pantothenate Kinase (PanK)

The conversion of Pantothenate to PPA is catalyzed by Pantothenate Kinase (PanK).[1][2][3][4][5] In mammalian systems, this step is not merely catalytic; it is the primary regulatory valve for the entire CoA pathway.[1]

-

Reaction: Pantothenate + ATP

4'-Phosphopantothenic Acid (PPA) + ADP -

Kinetic Control: PanK is subject to potent feedback inhibition by downstream acyl-CoA species (specifically Acetyl-CoA and free CoA). This prevents the wasteful accumulation of PPA when cellular energy demands are met.

-

Isoform Specificity: Humans express four PanK isoforms (PanK1

, PanK1

The PPA Bottleneck

PPA is the first committed intermediate. Once Pantothenate is phosphorylated, it is chemically "locked" into the pathway. However, PPA itself poses a unique challenge:

-

Chemical Instability: It is a charged, polar molecule.

-

Membrane Impermeability: Unlike Pantothenate, PPA cannot traverse the plasma membrane via the Sodium-Dependent Multivitamin Transporter (SMVT).

-

Implication: Exogenous PPA cannot be used directly to rescue PanK deficiency, necessitating the development of membrane-permeable prodrugs (see Part 3).

Part 2: Downstream Flux (The PPCS Junction)

Following PPA formation, the pathway proceeds to the condensation with cysteine. This step is catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) .[5][8][9]

The Species Divergence (Drug Target Opportunity)

A critical insight for antimicrobial drug development lies in the cofactor requirement of PPCS:

-

Mammalian PPCS: Utilizes ATP to activate PPA.

-

Bacterial PPCS (e.g., E. coli): Utilizes CTP to activate PPA.

This mechanistic divergence allows for the design of inhibitors that selectively target bacterial PPCS without affecting human CoA synthesis, a high-value strategy for novel antibiotics.

Visualizing the Pathway

The following diagram details the canonical mammalian pathway, highlighting the PPA checkpoint and the downstream enzymatic cascade.

Figure 1: The Mammalian Coenzyme A Biosynthetic Pathway. Note the feedback inhibition loop where CoA regulates PanK, the rate-limiting enzyme that produces PPA.[3]

Part 3: Therapeutic Frontiers (PKAN & PPA Prodrugs)

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a genetic disorder caused by mutations in PANK2.[4][6] The resulting deficiency in PPA leads to CoA depletion, iron accumulation, and neurodegeneration.[4]

The "Bypass" Strategy

Since PanK is non-functional, high-dose Pantothenate is often ineffective because the enzyme cannot phosphorylate it. The solution is to supply PPA directly. However, due to PPA's membrane impermeability, Fosmetpantotenate was developed.

-

Mechanism: Fosmetpantotenate is a membrane-permeable PPA prodrug. Once inside the cell, it is cleaved by intracellular esterases to release free PPA, effectively bypassing the defective PanK enzyme and restoring CoA flux.

Figure 2: Mechanism of Action for Fosmetpantotenate.[10] The prodrug crosses the membrane and releases PPA, bypassing the metabolic block caused by PanK2 mutation.

Part 4: Experimental Protocols

LC-MS/MS Quantification of PPA and CoA

Accurate quantification of PPA is challenging due to its polarity and low abundance relative to CoA. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry.

Objective: Simultaneous quantification of Pantothenate, PPA, and CoA in tissue samples.

Reagents & Standards:

-

Internal Standards (IS):

-Pantothenate and -

Extraction Solvent: 80:20 Acetonitrile:Water (v/v) with 0.1% Formic Acid, pre-chilled to -20°C.

Protocol Steps:

-

Tissue Harvesting: Rapidly harvest tissue (e.g., liver, brain) and immediately snap-freeze in liquid nitrogen. Note: CoA degrades rapidly; speed is critical.

-

Homogenization:

-

Add 20 mg frozen tissue to 400 µL of cold Extraction Solvent .

-

Add 10 µL of Internal Standard mix.

-

Homogenize using a bead beater (2 cycles, 30 sec, 4°C).

-

-

Protein Precipitation: Incubate on ice for 10 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Recovery: Transfer supernatant to a new vial.

-

LC-MS/MS Analysis:

-

Column: Amide-HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% B to 50% B over 10 minutes.

-

Detection: Negative Electrospray Ionization (ESI-). Monitor MRM transitions for PPA (m/z 298

79 for phosphate group).

-

Data Table: Typical MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) |

|---|---|---|---|

| Pantothenate | 218.1 | 88.0 | 25 |

| PPA | 298.0 | 79.0 | 30 |

| Coenzyme A | 766.1 | 408.0 | 45 |

| IS-Pantothenate | 222.1 | 92.0 | 25 |

References

-

Leonardi, R., et al. (2005). "Modulation of Pantothenate Kinase 3 Activity by Phosphorylation." Journal of Biological Chemistry. Link

-

Strauss, E., & Begley, T. P. (2002). "The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite." Journal of Biological Chemistry. Link

-

Elbaum, D., et al. (2018). "Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models."[11] PLOS ONE. Link

-

Lu, L., et al. (2018). "LC-MS/MS method for the quantitation of coenzyme A and its thioesters in biological samples." Analytical Methods. Link

-

Daugherty, M., et al. (2002).[8] "Complete Reconstitution of the Human Coenzyme A Biosynthetic Pathway." Journal of Biological Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystallographic Analysis of the Catalytic Mechanism of Phosphopantothenoylcysteine Synthetase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. Phosphopantothenate—cysteine ligase - Wikipedia [en.wikipedia.org]

- 10. Open-Label Fosmetpantotenate, a Phosphopantothenate Replacement Therapy in a Single Patient with Atypical PKAN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The FOsmetpantotenate Replacement Therapy (FORT) randomized, double-blind, Placebo-controlled pivotal trial: Study design and development methodology of a novel primary efficacy outcome in patients with pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The PPA Bridge: Technical Guide to Phosphopantothenic Acid as a Precursor to 4'-Phosphopantetheine

Executive Summary: The Metabolic Bypass

In the biosynthesis of Coenzyme A (CoA), the conversion of Pantothenate (Vitamin B5) to 4'-Phosphopantothenate (PPA) is the canonical rate-limiting step, catalyzed by Pantothenate Kinase (PanK).[1] This step is subject to potent feedback inhibition by CoA and its thioesters.

For drug developers and metabolic engineers, PPA represents a critical "bypass" intermediate .[1] By supplying PPA directly, or upregulating the downstream enzymes, researchers can:

-

Override Feedback Inhibition: Decouple flux from the strict regulation of PanK.

-

Rescue Metabolic Defects: Address Pantothenate Kinase-Associated Neurodegeneration (PKAN) where PanK is genetically defective.[1]

-

Optimize ACP Loading: 4'-Phosphopantetheine (4'-PPT) is the essential prosthetic group for Acyl Carrier Proteins (ACP) and Peptidyl Carrier Proteins (PCP).[1]

This guide details the technical conversion of PPA to 4'-PPT, focusing on the mechanistic enzymology of Phosphopantothenoylcysteine Synthetase (PPCS) and Phosphopantothenoylcysteine Decarboxylase (PPCDC) .[1]

The Biosynthetic Mechanism

The conversion of PPA to 4'-PPT involves two enzymatic steps that are often tightly coupled. Understanding the cofactor requirements of these enzymes is critical for assay design.

Step 1: Cysteine Ligation (PPCS)[1]

-

Enzyme: Phosphopantothenoylcysteine synthetase (PPCS / CoaB).[1]

-

Reaction: PPA + L-Cysteine + NTP

4'-Phosphopantothenoyl-cysteine (PPC) + NMP + PPi.[1] -

Critical Distinction:

Step 2: Decarboxylation (PPCDC)[1]

-

Enzyme: Phosphopantothenoylcysteine decarboxylase (PPCDC / CoaC).[1]

-

Reaction: PPC

4'-Phosphopantetheine (4'-PPT) + CO -

Cofactor: Flavin Mononucleotide (FMN ).[1]

-

Mechanism: Oxidative decarboxylation.[1] The thiol is oxidized to a thioaldehyde (facilitating decarboxylation), then reduced back to a thiol.[1][2][3]

Pathway Visualization[1]

Figure 1: The CoA biosynthetic pathway highlighting the PPA-to-PPT conversion module.[1] The dashed red line indicates the rate-limiting PanK step bypassed by using PPA.

Experimental Protocols

Synthesis of PPA (Chemo-Enzymatic Route)

Why Chemo-Enzymatic? Pure chemical phosphorylation of pantothenate is non-selective, often yielding mixtures of 2'- and 4'-phosphates that are difficult to separate.[1] The enzymatic route guarantees 4'-regiospecificity.

Reagents:

-

Pantothenate Kinase (PanK, bacterial or mammalian).[1]

-

Pantothenate (Sodium salt).[1]

-

Magnesium Chloride (MgCl

).[1]

Workflow:

-

Reaction Mix: Prepare 50 mM Tris-HCl (pH 7.6), 10 mM MgCl

, 5 mM ATP, 5 mM Pantothenate. -

Initiation: Add PanK (0.1 U/mL). Incubate at 37°C for 2-4 hours.

-

Monitoring: Track ATP consumption via HPLC (C18 column) or coupled pyruvate kinase/LDH assay.

-

Purification (Optional): For pure PPA isolation, use anion exchange chromatography (DEAE-Sepharose), eluting with a linear gradient of LiCl or NH

HCO -

Storage: PPA is stable at -20°C.

Conversion of PPA to 4'-PPT (Coupled Assay)

This protocol describes the conversion using a coupled PPCS/PPCDC system. This is the standard for generating 4'-PPT for downstream applications (e.g., in vitro ACP loading).

Table 1: Reaction Components

| Component | Concentration | Function |

| Substrate | 1.0 mM PPA | Precursor |

| Co-Substrate | 2.0 mM L-Cysteine | Thiol donor |

| Energy Source | 5.0 mM ATP (or CTP) | Activates PPA (Species dependent) |

| Reducing Agent | 2.0 mM DTT or TCEP | Prevents disulfide formation |

| Cofactor | 10 | Required for PPCDC activity |

| Buffer | 50 mM Tris-HCl, pH 7.6 | Physiological buffer |

| Ion | 10 mM MgCl | Essential for Synthetase activity |

Step-by-Step Methodology:

-

Enzyme Prep: Thaw purified recombinant PPCS and PPCDC on ice.

-

Note: If using E. coli CoaBC (bifunctional protein), a single enzyme addition is sufficient.[1] If using human enzymes, add equimolar amounts of PPCS and PPCDC.

-

-

Master Mix: Combine Buffer, MgCl

, ATP/CTP, DTT, and FMN.[1] -

Substrate Addition: Add PPA and L-Cysteine.

-

Reaction Start: Initiate by adding enzymes (approx. 1

M final concentration).[1] -

Incubation: 37°C for 60 minutes.

-

Quenching: Stop reaction by heating to 95°C for 2 min or adding equal volume of methanol (for MS analysis).

-

Validation:

Mechanistic Deep Dive: The CTP vs. ATP Switch

A frequent point of failure in drug development assays is the mismatch between enzyme source and nucleotide triphosphate.

-

The Mechanism: The carboxyl group of PPA must be activated to facilitate nucleophilic attack by the amino group of cysteine.

-

Bacterial PPCS: Uses CTP to form 4'-phosphopantothenoyl-CMP .[1] Pyrophosphate (PPi) is released.[1]

-

Human PPCS: Uses ATP to form 4'-phosphopantothenoyl-AMP .[1] PPi is released.[1]

Why this matters: If you screen for inhibitors of bacterial PPCS (antibiotics) using an ATP-based assay, you will see zero activity regardless of the inhibitor, leading to false negatives/positives.[1]

Figure 2: The bipartite mechanism of PPCS. The choice of nucleotide (ATP vs CTP) dictates the intermediate formed.[1]

Therapeutic & Industrial Applications

PKAN Therapy (The BBB Challenge)

In Pantothenate Kinase-Associated Neurodegeneration (PKAN), PanK2 is defective.[1]

-

Strategy: Supplement with downstream intermediates (PPA or 4'-PPT).

-

Challenge: PPA is highly charged (phosphate group) and has negligible Blood-Brain Barrier (BBB) permeability.[1]

-

Solution:

-

4'-PPT: Surprisingly, 4'-PPT has shown better efficacy than PPA in some models, likely due to specific transporters or extracellular stability [1].[1]

-

Prodrugs: Acetyl-CoA precursors or "masked" phosphates (e.g., phosphoramidates) are currently in clinical development to deliver PPA/PPT across the BBB.[1]

-

Holo-ACP Generation

In recombinant protein production, ACPs and PCPs are often expressed in the "apo" form (inactive).[1]

-

Protocol: To activate them, one must transfer the 4'-phosphopantetheine moiety from CoA (or generated 4'-PPT) to the conserved Serine residue of the ACP.[1]

-

Enzyme: PPTase (Phosphopantetheinyl transferase), such as Sfp from B. subtilis.[1]

-

Workflow: Apo-ACP + CoA (or 4'-PPT + ATP) + Sfp

Holo-ACP.

References

-

Jeong, S. Y., et al. (2019).[1] "4'-Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN."[1][7] EMBO Molecular Medicine.[1]

-

Strauss, E., & Begley, T. P. (2002).[1] "The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite."[1] Journal of Biological Chemistry.

-

Manoj, N., et al. (2003).[1] "Structure of human phosphopantothenoylcysteine synthetase." Structure.

-

Leonardi, R., et al. (2005).[1] "Coenzyme A: Back in action." Progress in Lipid Research.

-

Vogel, F., et al. (2019).[1] "One-pot enzymatic synthesis of CoA precursors." Scientific Reports.[1]

Sources

- 1. Phosphopantetheine - Wikipedia [en.wikipedia.org]

- 2. Mechanistic studies on phosphopantothenoylcysteine decarboxylase: trapping of an enethiolate intermediate with a mechanism-based inactivating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "Efficient One-Pot Enzymatic Synthesis of Dephospho Coenzyme A" by Krishna Sapkota and Faqing Huang [aquila.usm.edu]

- 5. 4'-phosphopantetheine and coenzyme A biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4′‐Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of 4'-Phosphopantothenate

Abstract

4'-Phosphopantothenate is a pivotal, yet often overlooked, intermediate in the universal biosynthesis of Coenzyme A (CoA), a cofactor essential for numerous metabolic reactions, including the Krebs cycle and fatty acid metabolism.[1][2][3] This guide provides a comprehensive examination of the biochemical landscape of 4'-phosphopantothenate, intended for researchers, scientists, and drug development professionals. We will dissect its synthesis via distinct evolutionary pathways, explore its metabolic fate, and detail robust analytical methodologies for its study. By synthesizing field-proven insights with foundational biochemical principles, this document serves as a technical resource for interrogating and leveraging the properties of this critical metabolite.

Introduction: The Centrality of 4'-Phosphopantothenate

Coenzyme A functions as the principal acyl carrier in all domains of life, participating in a vast array of synthetic and degradative biochemical reactions.[2][4] The entire pathway for its de novo synthesis begins with the vitamin pantothenate (Vitamin B5). The phosphorylation of pantothenate to form 4'-phosphopantothenate is the first committed and rate-limiting step in the CoA biosynthetic pathway, marking the point of entry for this essential vitamin into its metabolically active form.[5] Understanding the properties of 4'-phosphopantothenate is therefore fundamental to understanding the regulation of cellular metabolism and to developing novel therapeutics for metabolic disorders.

Chemical and Physical Properties

4'-Phosphopantothenate, also known as (R)-4'-phosphopantothenic acid, is the 4'-phosphate ester of pantothenic acid.[6] Its structure comprises a pantoic acid moiety linked via an amide bond to β-alanine, with a phosphate group esterified to the primary alcohol of the pantoic acid portion. This phosphorylation is critical for its subsequent enzymatic conversions.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₈NO₈P | [1] |

| Average Molecular Weight | 299.215 g/mol | [1] |

| Monoisotopic Molecular Weight | 299.077003069 g/mol | [1] |

| Synonyms | 4'-P-Pantothenate, 4'PPA, D-4'-Phosphopantothenate | [1] |

| Functional Class | Amidoalkyl phosphate | [6] |

The Divergent Biosynthetic Pathways of 4'-Phosphopantothenate

Nature has evolved two distinct strategies for the synthesis of 4'-phosphopantothenate, a fascinating example of mosaic evolution in a core metabolic pathway. The distinction lies in the timing of the phosphorylation relative to the condensation with β-alanine.

The Canonical Pathway in Bacteria and Eukaryotes

In most bacteria and all eukaryotes, pantothenate is first synthesized by the condensation of pantoate and β-alanine, a reaction catalyzed by pantothenate synthetase (PS).[3][7] Subsequently, pantothenate kinase (PanK) catalyzes the ATP-dependent phosphorylation of pantothenate to yield 4'-phosphopantothenate.[5][7] This reaction is the primary regulatory point of the entire CoA pathway, subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[8][9]

The Archaeal "Phosphorylation-First" Pathway

Archaea, with few exceptions, lack identifiable homologs for pantothenate synthetase and the canonical pantothenate kinase.[10][11] Instead, they employ a reverse-order pathway. First, pantoate is phosphorylated by the novel enzyme pantoate kinase (PoK) to form 4-phosphopantoate.[10] This intermediate is then condensed with β-alanine in an ATP-dependent reaction catalyzed by phosphopantothenate synthetase (PPS) to produce 4'-phosphopantothenate.[10][12] This alternative route underscores the metabolic plasticity of the archaeal domain and presents unique enzymatic targets not found in bacteria or eukaryotes.

Caption: Comparative pathways for 4'-phosphopantothenate biosynthesis.

Metabolic Fate: Conversion to Coenzyme A

Once synthesized, 4'-phosphopantothenate is the substrate for phosphopantothenoylcysteine synthetase (PPCS), which catalyzes its condensation with L-cysteine.[13][14][15] This is the second step in the universal CoA pathway.

The Mechanism of Phosphopantothenoylcysteine Synthetase (PPCS)

PPCS ligates 4'-phosphopantothenate and L-cysteine to form (R)-4'-phospho-N-pantothenoylcysteine (PPC).[13] A key mechanistic divergence exists between prokaryotic and eukaryotic enzymes.

-

Prokaryotic PPCS (CoaB): Most bacterial enzymes utilize cytidine triphosphate (CTP) as the energy source, proceeding through a 4'-phosphopantothenoyl-CMP intermediate.[16][17]

-

Eukaryotic PPCS: The human and plant counterparts are ATP-dependent, forming a 4'-phosphopantothenoyl-AMP intermediate.[2][4][14]

This distinction in nucleotide specificity is a critical consideration for the development of species-specific antibacterial agents targeting the CoA pathway. The reaction proceeds by the activation of the carboxyl group of 4'-phosphopantothenate by the nucleotide, followed by a nucleophilic attack from the amino group of L-cysteine.[14][17]

The product, PPC, is then decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC or CoaC) to yield 4'-phosphopantetheine. This molecule is subsequently adenylylated and phosphorylated to complete the synthesis of CoA.[2][4]

Caption: The universal Coenzyme A biosynthetic pathway from 4'-phosphopantothenate.

Analytical Methodologies for 4'-Phosphopantothenate Research

Accurate analysis of 4'-phosphopantothenate requires robust and validated protocols. Due to its polar and phosphorylated nature, special considerations for extraction and detection are necessary.

Workflow: Metabolite Quenching and Extraction

The first critical step in any metabolite analysis is the instantaneous cessation of all enzymatic activity to preserve the in vivo concentration of the analyte.

Caption: A generalized workflow for the analysis of 4'-phosphopantothenate.

Protocol: Enzymatic Synthesis of 4'-Phosphopantothenate Standard

A pure analytical standard is essential for quantification. 4'-phosphopantothenate can be synthesized enzymatically using recombinant E. coli pantothenate kinase (Ec-PanK).[10]

Expertise & Causality: This protocol leverages the high specificity of Ec-PanK to ensure the product is the correct (R)-enantiomer. The inclusion of an ATP regeneration system (pyruvate kinase/phosphoenolpyruvate) prevents product inhibition by ADP and drives the reaction to completion.

Methodology:

-

Expression and Purification of Ec-PanK:

-

Transform E. coli BL21(DE3) with a plasmid encoding His-tagged Ec-PanK (coaA gene).

-

Grow cells to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.

-

Harvest cells, lyse by sonication, and purify the His-tagged protein using a nickel-affinity chromatography column.[10]

-

Verify purity by SDS-PAGE.

-

-

Synthesis Reaction:

-

Prepare a reaction mixture containing: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM D-pantothenate, 25 mM ATP, 50 mM phosphoenolpyruvate, 10 U/mL pyruvate kinase, and 1 mg/mL purified Ec-PanK.

-

Incubate at 37°C for 4-6 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by HPLC, observing the depletion of pantothenate and the appearance of a more polar 4'-phosphopantothenate peak.[10]

-

Once the reaction is complete, terminate by adding perchloric acid to a final concentration of 0.6 M to precipitate the enzyme.

-

Centrifuge to remove the protein pellet, neutralize the supernatant with KOH, and remove the KClO₄ precipitate by centrifugation.

-

Purify the 4'-phosphopantothenate from the supernatant using anion-exchange chromatography.

-

-

Validation:

-

Confirm the identity and purity of the final product by LC-MS/MS.

-

Protocol: Quantification by HPLC

High-Performance Liquid Chromatography is a standard method for separating and quantifying 4'-phosphopantothenate from biological extracts.

Expertise & Causality: Due to its high polarity, reverse-phase chromatography is often suboptimal. Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reverse-phase chromatography provides better retention and separation from other polar metabolites. Mass spectrometry (MS) is the preferred detection method due to its superior sensitivity and specificity over UV detection.

Methodology:

-

Sample Preparation:

-

Perform metabolic quenching and extraction as described in the workflow (Section 4.1). A common method involves rapid immersion in liquid nitrogen followed by extraction with a cold solvent mixture (e.g., 80% methanol).[18]

-

-

Chromatographic Conditions:

-

Column: A HILIC column (e.g., amide or zwitterionic phase).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 20 mM ammonium acetate in water, pH 6.8.

-

Gradient: Start at high %A (e.g., 95%) and gradually increase %B to elute polar compounds.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection (Negative Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI).

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Parent Ion (Q1): m/z 298.07 (M-H)⁻

-

Fragment Ions (Q3): Monitor characteristic fragments for quantification and confirmation (e.g., m/z 78.96 for PO₃⁻).

-

-

Quantification:

-

Generate a standard curve using the purified 4'-phosphopantothenate standard (from Protocol 4.2).

-

Spike a known amount of isotopically labeled 4'-phosphopantothenate into the sample prior to extraction to serve as an internal standard, correcting for matrix effects and extraction losses.

-

Calculate the concentration in the sample by interpolating its peak area ratio (analyte/internal standard) on the standard curve.

-

Clinical and Pharmacological Significance

The pathway leading to and from 4'-phosphopantothenate is a nexus of clinical interest, particularly in the context of rare genetic disorders and drug development.

Pantothenate Kinase-Associated Neurodegeneration (PKAN)

PKAN is a devastating neurodegenerative disorder caused by mutations in the PANK2 gene, which encodes a mitochondrial isoform of pantothenate kinase.[9] The resulting deficiency in PanK2 activity leads to a bottleneck in the CoA pathway, preventing the efficient synthesis of 4'-phosphopantothenate within mitochondria. This disrupts numerous mitochondrial processes, including fatty acid synthesis and iron-sulfur cluster biogenesis, leading to the characteristic iron accumulation in the brain.[19]

Phosphopantothenate Replacement Therapy

Since the enzymatic block in PKAN occurs at the PanK step, a logical therapeutic strategy is to bypass this step by supplying its product, 4'-phosphopantothenate. However, phosphorylated compounds have poor cell permeability. This challenge has been addressed by the development of prodrugs like Fosmetpantotenate (RE-024) .[20] Fosmetpantotenate is designed to cross cell membranes and the blood-brain barrier, where it is then metabolized to release 4'-phosphopantothenate, thereby restoring the downstream synthesis of CoA.[20] This approach has shown efficacy in nonclinical models and represents a promising avenue for treating PKAN.[20]

Conclusion

4'-Phosphopantothenate stands as a cornerstone of cellular metabolism, bridging the gap between the essential vitamin pantothenate and the indispensable cofactor Coenzyme A. Its biochemistry is a rich field of study, marked by elegant enzymatic mechanisms and fascinating evolutionary divergences between the domains of life. For researchers in basic science and drug development, a deep, technical understanding of 4'-phosphopantothenate—from its synthesis and downstream conversion to its precise quantification—is paramount. The methodologies and insights presented in this guide provide a robust framework for future investigations into this critical molecule, paving the way for new discoveries in metabolism and therapeutic interventions for related disorders.

References

-

Pseudomonas aeruginosa Metabolome Database. D-4'-Phosphopantothenate (PAMDB000227). PAMDB. [Link]

-

Rubio, S., Larson, C. A., et al. (2006). The Coenzyme A Biosynthetic Enzyme Phosphopantetheine Adenylyltransferase Plays a Crucial Role in Plant Growth, Salt/Osmotic Stress Resistance, and Seed Lipid Storage. The Plant Cell, 18(10), 2777–2791. [Link]

-

ResearchGate. Two pathways from pantoate to 4′-phosphopantothenate. Bacteria and.... [Link]

-

National Center for Biotechnology Information. Phosphopantothenic acid. PubChem. [Link]

-

Rontein, D., et al. (2003). 4'-phosphopantetheine and coenzyme A biosynthesis in plants. The Journal of Biological Chemistry, 278(40), 38229-38236. [Link]

-

Ishibashi, T., et al. (2012). A detailed biochemical characterization of phosphopantothenate synthetase, a novel enzyme involved in coenzyme A biosynthesis in the Archaea. Extremophiles, 16(6), 849-857. [Link]

-

Kupke, T., et al. (2002). 4'-phosphopantetheine biosynthesis in Archaea. The Journal of Biological Chemistry, 277(39), 36046-36052. [Link]

-

ResearchGate. Chemical Labeling of Protein 4′‐Phosphopantetheinylation. [Link]

-

Siudeja, K., et al. (2019). 4'-Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN. EMBO Molecular Medicine, 11(11), e10489. [Link]

-

Perchat, N., et al. (2020). Mosaic Evolution of the Phosphopantothenate Biosynthesis Pathway in Bacteria and Archaea. Molecular Biology and Evolution, 38(6), 2235-2247. [Link]

-

Wikipedia. Pantothenate kinase. [Link]

-

Yokooji, Y., et al. (2009). Pantoate Kinase and Phosphopantothenate Synthetase, Two Novel Enzymes Necessary for CoA Biosynthesis in the Archaea. The Journal of Biological Chemistry, 284(43), 29308-29315. [Link]

-

ResearchGate. (2003). (PDF) 4′-Phosphopantetheine and Coenzyme A Biosynthesis in Plants. [Link]

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]

-

Zhou, J., et al. (2013). Identification of pantoate kinase and phosphopantothenate synthetase from Methanospirillum hungatei. Bioscience, Biotechnology, and Biochemistry, 77(12), 2351-2356. [Link]

-

Kupke, T., et al. (2001). Phosphopantothenoylcysteine synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria. The Journal of Biological Chemistry, 276(22), 19190-19196. [Link]

-

Han, X., et al. (2019). Crystallographic Analysis of the Catalytic Mechanism of Phosphopantothenoylcysteine Synthetase from Saccharomyces cerevisiae. International Journal of Molecular Sciences, 20(4), 896. [Link]

-

ResearchGate. Comparison of methods for pantothenic acid analysis in foods | Request PDF. [Link]

-

Sharma, L. K., et al. (2018). Human pantothenate kinase 4 is a pseudo‐pantothenate kinase. The FEBS Journal, 285(19), 3571-3583. [Link]

-

Wikipedia. Phosphopantothenate—cysteine ligase. [Link]

-

Proteopedia. Pantothenate kinase. [Link]

-

S-G. C., & L-S. L. (2020). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates. Molecules, 26(1), 161. [Link]

-

International Journal of Chemical Studies. (2017). An overview of the analytical methods for food phytates. [Link]

-

Strauss, E., et al. (2005). Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis. Biochemistry, 44(48), 15843-15851. [Link]

-

Beconi, M., et al. (2020). Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models. PLOS ONE, 15(3), e0229620. [Link]

-

Biologie Uni Osnabrueck. 1. Key steps of metabolite analysis. [Link]

-

Zhang, Y-M., et al. (2007). Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain. The Journal of Biological Chemistry, 282(37), 27320-27328. [Link]

Sources

- 1. P. aeruginosa Metabolome Database: D-4'-Phosphopantothenate (PAMDB000227) [pseudomonas.umaryland.edu]

- 2. 4'-phosphopantetheine and coenzyme A biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 6. Phosphopantothenic acid | C9H18NO8P | CID 41635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Pantothenate kinase - Proteopedia, life in 3D [proteopedia.org]

- 10. Pantoate Kinase and Phosphopantothenate Synthetase, Two Novel Enzymes Necessary for CoA Biosynthesis in the Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of pantoate kinase and phosphopantothenate synthetase from Methanospirillum hungatei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A detailed biochemical characterization of phosphopantothenate synthetase, a novel enzyme involved in coenzyme A biosynthesis in the Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphopantothenoylcysteine synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystallographic Analysis of the Catalytic Mechanism of Phosphopantothenoylcysteine Synthetase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphopantothenate—cysteine ligase - Wikipedia [en.wikipedia.org]

- 16. 4'-phosphopantetheine biosynthesis in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biologie.uni-koeln.de [biologie.uni-koeln.de]

- 19. 4'-Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models | PLOS One [journals.plos.org]

Targeting the Divide: Phosphopantothenic Acid Dynamics in Prokaryotic vs. Eukaryotic CoA Biosynthesis

Executive Summary

Coenzyme A (CoA) is an obligate cofactor for all life, yet the enzymatic architecture governing its biosynthesis diverges radically between prokaryotes and eukaryotes.[1][2][3] At the center of this divergence lies Phosphopantothenic Acid (PPA) —the product of the rate-limiting Pantothenate Kinase (PanK) step and the substrate for Phosphopantothenoylcysteine Synthetase (PPCS).

For drug developers, PPA represents a high-value "metabolic checkpoint." The enzymes that produce and consume PPA in bacteria (PanK Type I/III and CTP-dependent PPCS) are structurally and mechanistically distinct from their mammalian counterparts (PanK Type II and ATP-dependent PPCS). This guide dissects these differences, providing actionable protocols for assaying PPA dynamics and strategies for screening species-selective inhibitors.

Mechanistic Divergence: The Biological "Fork in the Road"

While the chemical intermediates of CoA biosynthesis are identical across domains, the catalytic machinery is not.

The PPA Producers: Pantothenate Kinases (PanK)

The phosphorylation of pantothenate to PPA is the committed step.[1][2][3] Evolution has produced three distinct PanK isotypes with unique regulatory profiles.

| Feature | Type I PanK (CoaA) | Type II PanK | Type III PanK (CoaX) |

| Primary Host | Bacteria (E. coli, Enterobacteriaceae) | Eukaryotes (Mammals, Fungi), Staphylococcus | Bacteria (Pseudomonas, Helicobacter, Bacillus) |

| Structure | Homodimer | Homodimer (distinct fold) | Homodimer (ASKHA superfamily) |

| Regulation | Feedback inhibited by CoA | Inhibited by Acetyl-CoA / Acyl-CoA | Refractory to feedback inhibition |

| Drug Potential | High (Targeting allosteric site) | Low (Host toxicity risk) | High (Essential in specific pathogens) |

Key Insight: The existence of Type III PanK in pathogens like P. aeruginosa and H. pylori—which is not inhibited by CoA—suggests these bacteria maintain high PPA flux regardless of downstream CoA levels, a vulnerability that can be exploited by competitive inhibitors.

The PPA Consumers: PPCS (CoaB)

The conversion of PPA to Phosphopantothenoylcysteine (PPC) is the most critical divergence point for selectivity.

-

Prokaryotic PPCS (CoaB): Utilizes CTP (Cytidine Triphosphate) to activate PPA.[4][5] It forms a PPA-CMP intermediate.

-

Eukaryotic PPCS: Utilizes ATP to activate PPA.[5] It forms a PPA-AMP intermediate.

Therapeutic Implication: Inhibitors designed to mimic the PPA-Cytidylate transition state can achieve >1000-fold selectivity for bacterial enzymes over human enzymes, as the human active site cannot accommodate the cytosine moiety.

Pathway Visualization

The following diagram illustrates the enzymatic divergence, highlighting the specific cofactor requirements that allow for selective targeting.

Caption: Divergence of CoA biosynthesis. Note the critical split at PPCS where bacteria require CTP (Red path) vs. Eukaryotic ATP usage (Green path).

Experimental Protocols

To validate inhibitors or study flux, you must quantify PPA production. Below are two industry-standard methodologies: a kinetic screen for enzyme activity and a mass-spectrometry workflow for cellular quantification.

Protocol A: The Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay

Best for: High-Throughput Screening (HTS) of PanK inhibitors.

Principle: PanK consumes ATP to produce PPA and ADP. This assay couples ADP production to NADH oxidation, which is measured as a decrease in absorbance at 340 nm.

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 100 mM KCl.

-

Substrates: 1 mM ATP, 1 mM Pantothenate.

-

Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 10 U/mL Pyruvate Kinase (PK), 10 U/mL Lactate Dehydrogenase (LDH).

Workflow:

-

Equilibration: Mix Buffer, Coupling System, and ATP in a 96-well UV-transparent plate. Incubate at 25°C for 5 min to burn off any contaminating ADP.

-

Initiation: Add purified PanK enzyme (10–50 nM final).

-

Baseline: Monitor A340 for 2 min (background ATPase activity).

-

Start: Add Pantothenate.

-

Measurement: Monitor A340 decrease for 10–20 min.

-

Calculation: Rate (

M/min) =

Self-Validation Check: If the slope does not flatten upon adding a known PanK inhibitor (e.g., Panazepams), check for intrinsic ATPase activity in your enzyme prep.

Protocol B: Direct PPA Quantification via LC-MS/MS

Best for: Cellular target engagement and flux analysis.

PPA is highly polar and poorly retained on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

Sample Prep:

-

Lysis: Bacterial pellets are lysed in ice-cold 80:20 Acetonitrile:Water containing 0.1% Formic Acid.

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

-

Internal Standard: Spike supernatant with

C

LC Conditions:

-

Column: ZIC-HILIC or Amide column (e.g., 2.1 x 100 mm, 3.5

m). -

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (in Water).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 40% B over 10 minutes.

MS Parameters (MRM Mode):

-

Ionization: ESI Negative Mode (Phosphates ionize better in negative mode).

-

PPA Transition: m/z 298.1

79.0 (PO -

Pantothenate Transition: m/z 218.1

88.0.

Drug Discovery Applications

Targeting the CTP Pocket (PPCS)

Because human PPCS cannot use CTP, the bacterial CTP binding pocket is a "safe" target.

-

Strategy: Design Cytidylate Mimics . Compounds like P-CJ-CMP mimic the PPA-CMP intermediate.

-

Screening: Use a bacterial PPCS assay with CTP. Counter-screen against human PPCS with ATP. A hit should inhibit the bacterial enzyme at nM concentrations while showing >100

M IC

Differential Toxicity Screening

When developing PanK inhibitors, you must differentiate between Type I/III (bacterial) and Type II (human).

| Compound Class | Target | Mechanism | Selectivity Index (Bacteria/Human) |

| Panazepams | PanK Type I | Allosteric inhibition (overlaps CoA site) | High (>500) |

| N5-Pan | PanK Type II | Metabolic activation to CoA antimetabolite | Low (often toxic to host) |

| Triazoles | PanK Type III | Competitive with ATP | Moderate (requires optimization) |

Assay Logic Flow

The following diagram details the decision tree for validating a PPA-pathway inhibitor.

Caption: Validation workflow for CoA pathway inhibitors. Selectivity (Counter Screen) is the critical gate due to pathway conservation.

References

-

Rock, C. O., et al. (2003). Pantothenate kinase regulation of the intracellular concentration of coenzyme A.[1] Journal of Biological Chemistry. Link

-

Strauss, E., & Begley, T. P. (2002). The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite. Journal of Biological Chemistry. Link

-

Patrone, J. D., et al. (2009).[4] Selective inhibitors of bacterial phosphopantothenoylcysteine synthetase.[4][5][6] Journal of the American Chemical Society.[4] Link

-

Leonardi, R., et al. (2005). Coenzyme A: back in action. Progress in Lipid Research. Link

-

Manoj, N., et al. (2003). Crystal structure of a type III pantothenate kinase: insight into the mechanism of an essential coenzyme A biosynthetic enzyme universally distributed in bacteria.[1] Journal of Bacteriology. Link

-

Tylichova, M., et al. (2010). Cytidine triphosphate-dependent biosynthesis of coenzyme A in bacteria.[5] Journal of Bacteriology. Link

Sources

- 1. Identification of Specific and Nonspecific Inhibitors of Bacillus anthracis Type III Pantothenate Kinase (PanK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of a Type III Pantothenate Kinase: Insight into the Mechanism of an Essential Coenzyme A Biosynthetic Enzyme Universally Distributed in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 4. Selective inhibitors of bacterial phosphopantothenoylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB) Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Metabolic Control: An In-depth Technical Guide to the Regulation of Pantothenate Kinase and Phosphopantothenic Acid Levels

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, participating in a vast array of metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1] The biosynthesis of this vital molecule is a tightly regulated process, with pantothenate kinase (PanK) serving as the primary regulatory nexus. PanK catalyzes the first and rate-limiting step in the CoA biosynthetic pathway: the ATP-dependent phosphorylation of pantothenate (vitamin B5) to form 4'-phosphopantothenic acid.[2][3] Consequently, the activity of PanK directly governs the intracellular concentration of phosphopantothenic acid and, ultimately, the entire CoA pool. This guide provides a comprehensive technical overview of the multifaceted regulatory mechanisms governing PanK activity and the resultant control of phosphopantothenic acid levels. We will delve into the allosteric regulation by CoA and its thioesters, the nuances of different PanK isoforms, transcriptional and hormonal control, and conclude with detailed, field-proven methodologies for the study of this critical enzymatic checkpoint.

The Central Role of Pantothenate Kinase in CoA Biosynthesis

The synthesis of CoA from pantothenate is a five-step enzymatic cascade, with the initial phosphorylation of pantothenate by PanK being the committed and rate-controlling step.[1][4] This positions PanK as a critical gatekeeper of the entire pathway. The product of this reaction, 4'-phosphopantothenic acid, is the first dedicated intermediate in CoA biosynthesis.[4] The paramount importance of this pathway is underscored by the fact that mutations in the PANK2 gene, which encodes one of the human PanK isoforms, lead to pantothenate kinase-associated neurodegeneration (PKAN), a debilitating neurological disorder.[5]

Caption: Figure 1. The Coenzyme A Biosynthetic Pathway.

A Family of Regulators: The Mammalian Pantothenate Kinase Isoforms

In mammals, four active PanK isoforms, encoded by three distinct genes, have been identified: PanK1α, PanK1β, PanK2, and PanK3.[1] These isoforms exhibit tissue-specific expression and distinct subcellular localizations, suggesting specialized roles in maintaining CoA homeostasis in different cellular contexts.[1]

| Isoform | Gene | Primary Tissue Expression | Subcellular Localization |

| PanK1α | PANK1 | Liver, Heart, Kidney | Nucleus |

| PanK1β | PANK1 | Liver, Kidney | Cytosol |

| PanK2 | PANK2 | Neuronal Tissue | Mitochondria (human), Cytosol (mouse) |

| PanK3 | PANK3 | Widely expressed | Cytosol |

Table 1: Characteristics of Mammalian Pantothenate Kinase Isoforms.[1][3]

The differential localization of these isoforms allows for the compartmentalized regulation of CoA synthesis, responding to the specific metabolic demands of the nucleus, cytosol, and mitochondria.[1] For instance, the mitochondrial localization of human PanK2 is crucial for supplying CoA for the citric acid cycle and fatty acid oxidation within this organelle.[1]

The Core of Control: Allosteric Regulation of PanK Activity

The primary and most immediate mechanism for regulating PanK activity is feedback inhibition by CoA and its thioesters, most notably acetyl-CoA.[1][6] This allosteric regulation allows the cell to exquisitely sense and respond to the fluctuating demands for CoA.

Feedback Inhibition by CoA and Acyl-CoAs

Nonesterified CoA and various acyl-CoA species act as potent feedback inhibitors of PanK.[6] CoA exerts its inhibitory effect by competitively binding to the ATP-binding site of the enzyme.[6] The different PanK isoforms display varying sensitivities to this inhibition. For example, PanK2 is the most potently inhibited isoform, while PanK1β is the least sensitive.[2] This differential sensitivity is critical for isoform-specific functions. PanK3 is also stringently regulated by acetyl-CoA and long-chain acyl-CoAs.[7]

| Inhibitor | PanK1β IC₅₀ (µM) | PanK2 IC₅₀ (µM) | PanK3 IC₅₀ (µM) |

| Acetyl-CoA | ~5 | ~0.1 | ~1 |

| Long-chain Acyl-CoA | Not stringently regulated | - | ~2 |

Table 2: Comparative IC₅₀ values for PanK isoform inhibition by CoA thioesters.[2][6][7]

Activation of PanK2 by Acyl-Carnitines

A fascinating counter-regulatory mechanism exists for the mitochondrial isoform, PanK2. Under normal physiological conditions, the high concentration of acetyl-CoA in the mitochondria would likely keep PanK2 in a perpetually inhibited state.[6] However, long-chain acyl-carnitines, which are involved in the transport of fatty acids into the mitochondria for β-oxidation, can activate PanK2 by competitively displacing acetyl-CoA.[6] This elegant mechanism ensures that when there is a high demand for fatty acid oxidation, and thus a greater need for CoA, PanK2 is activated to boost CoA synthesis within the mitochondria.[6]

Caption: Figure 2. Multifaceted Regulation of Pantothenate Kinase.

Transcriptional and Hormonal Oversight

Beyond the immediate allosteric control, PanK expression and overall CoA biosynthesis are subject to higher-level regulation by transcription factors and hormones, integrating CoA metabolism with the broader physiological state of the organism.

Transcriptional Regulation by p53

Recent evidence has implicated the tumor suppressor protein p53 as a direct transcriptional regulator of the PANK1 gene.[8] Under conditions of metabolic stress, such as glucose starvation, p53 is required to maintain PanK1 expression, thereby supporting cellular energy homeostasis.[8] This finding links the regulation of CoA biosynthesis to cellular stress responses and tumor suppression, highlighting a previously unappreciated layer of control.[8]

Hormonal Control of CoA Levels

The intracellular levels of CoA are also modulated by hormonal signals, primarily insulin and glucagon, which govern the body's metabolic state.[9] Insulin, the hormone of the fed state, has been shown to decrease total CoA levels.[9] Conversely, glucagon, which is released during fasting, leads to an increase in CoA levels.[9] This hormonal regulation ensures that the capacity for CoA-dependent metabolic pathways, such as fatty acid synthesis and oxidation, is appropriately tuned to the nutritional status of the organism.

The Fate of Phosphopantothenic Acid

The concentration of 4'-phosphopantothenic acid is primarily a direct reflection of PanK activity. As the product of the rate-limiting step, its synthesis is the key determinant of its cellular pool size. While the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS), consumes phosphopantothenic acid, the overall flux is governed by its production via PanK.[4]

Although not extensively characterized, it is plausible that non-specific cellular phosphatases could potentially dephosphorylate 4'-phosphopantothenic acid back to pantothenate. However, the primary regulatory control point remains firmly at the level of its synthesis.

Methodologies for Studying PanK and Phosphopantothenic Acid

A thorough understanding of PanK regulation and phosphopantothenic acid metabolism necessitates robust and reliable experimental methodologies.

Pantothenate Kinase Activity Assays

The choice of assay for measuring PanK activity depends on the specific research question, throughput requirements, and available resources.

This classic and highly sensitive assay directly measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into pantothenate.[10]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.4), 10 mM MgCl₂, 1 mM DTT, 1 mM pantothenate, and the PanK enzyme preparation.

-

Initiation: Start the reaction by adding [γ-³²P]ATP (specific activity ~500 cpm/pmol) to a final concentration of 2 mM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination and Separation: Stop the reaction by spotting an aliquot of the reaction mixture onto a Whatman DE81 ion-exchange filter disk. Wash the disks three times with 1% acetic acid/95% ethanol to remove unincorporated [γ-³²P]ATP.[6]

-

Quantification: Dry the filter disks and quantify the incorporated radioactivity using a scintillation counter.[6]

-

Calculation: Calculate the specific activity of the enzyme, typically expressed in nmol of phosphate incorporated per minute per milligram of protein.

For screening large compound libraries for PanK inhibitors or activators, a luminescence-based assay that measures ATP consumption is highly effective.[6]

Protocol:

-

Reaction Setup: In a multi-well plate, incubate the PanK enzyme with substrates (pantothenate and ATP) and the test compounds.

-

ATP Measurement: After a defined incubation period, add a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). The amount of light produced is proportional to the amount of ATP remaining in the reaction.

-

Data Analysis: A decrease in luminescence compared to a no-enzyme control indicates ATP consumption and thus PanK activity. Inhibitors will result in higher luminescence (less ATP consumed), while activators will lead to lower luminescence (more ATP consumed).[6]

Caption: Figure 3. Experimental Workflows for PanK Activity Assays.

Quantification of Phosphopantothenic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and specific quantification of small molecules like phosphopantothenic acid from complex biological matrices.[11]

Protocol Outline:

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to precipitate proteins and extract metabolites.

-

Include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) for accurate quantification.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

-

-

LC Separation:

-

Employ a hydrophilic interaction liquid chromatography (HILIC) column for the effective retention and separation of polar metabolites like phosphopantothenic acid.[11]

-

Use a gradient elution with a mobile phase system typically consisting of an aqueous component with a buffer (e.g., ammonium formate) and an organic component (e.g., acetonitrile).

-

-

MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11]

-

Optimize the precursor-to-product ion transitions for both phosphopantothenic acid and the internal standard.

-

Generate a standard curve using known concentrations of the analyte to enable absolute quantification.

-

Conclusion and Future Directions

The regulation of pantothenate kinase is a sophisticated and multi-layered process that is fundamental to cellular metabolism. The intricate interplay of allosteric feedback inhibition, isoform-specific functions, and transcriptional and hormonal control ensures that the supply of CoA is precisely matched to the cell's metabolic needs. The level of 4'-phosphopantothenic acid, as the direct product of the rate-limiting PanK-catalyzed reaction, serves as a sensitive barometer of the flux through the CoA biosynthetic pathway.

For drug development professionals, PanK represents a compelling target. The development of isoform-specific inhibitors or activators could offer novel therapeutic strategies for a range of diseases, from the rare genetic disorder PKAN to metabolic diseases and cancer. Future research should continue to unravel the complexities of PanK regulation, including the identification of additional transcription factors and signaling pathways that impinge on this critical metabolic control point, and further explore the potential for therapeutic modulation of PanK activity.

References

-

[Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed.]([Link])

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 3. A new in vivo model of pantothenate kinase-associated neurodegeneration reveals a surprising role for transcriptional regulation in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Precision medicine in pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross Talk Between Insulin and Glucagon Receptor Signaling in the Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p53-dependent regulation of metabolic function through transcriptional activation of pantothenate kinase-1 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Phosphopantothenic Acid in Fatty Acid Metabolism

Abstract

Phosphopantothenic acid, a pivotal intermediate in the universally conserved Coenzyme A (CoA) biosynthetic pathway, holds a central position in cellular metabolism. This guide provides a comprehensive technical overview of the enzymatic conversion of phosphopantothenic acid to CoA and its subsequent, indispensable role in the synthesis and oxidation of fatty acids. We will delve into the intricate regulatory mechanisms that govern this pathway, explore detailed experimental protocols for its study, and discuss the profound implications of its dysregulation in human health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical metabolic nexus.

Introduction: The Centrality of Phosphopantothenic Acid

Phosphopantothenic acid, also known as 4'-phosphopantothenate, is a phosphorylated derivative of pantothenic acid (Vitamin B5).[1] It serves as a crucial intermediate in the biosynthesis of Coenzyme A (CoA), a cofactor essential for a vast number of metabolic reactions.[2][3] The synthesis of phosphopantothenic acid is the first committed step in the CoA biosynthetic pathway, highlighting its importance in cellular bioenergetics and macromolecular synthesis.[2] The subsequent utilization of CoA in fatty acid metabolism underscores the significance of understanding the life cycle of phosphopantothenic acid—from its synthesis to its ultimate contribution to lipid homeostasis.

Chemical Properties and Structure

Phosphopantothenic acid is characterized by a pantoic acid moiety linked to β-alanine, with a phosphate group esterified to the 4'-hydroxyl group.[1] This phosphorylation is critical for trapping the molecule within the cell and priming it for the subsequent enzymatic steps in CoA synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈NO₈P | [1] |

| Molecular Weight | 299.21 g/mol | [1] |

| IUPAC Name | 3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid | [1] |

| CAS Number | 5875-50-3 | [1] |

The Coenzyme A Biosynthetic Pathway: A Journey from Phosphopantothenic Acid

The conversion of phosphopantothenic acid to CoA is a multi-step enzymatic cascade that is highly conserved across prokaryotes and eukaryotes.[4] This pathway is a testament to the fundamental importance of CoA in cellular life.

Figure 1: The Coenzyme A biosynthetic pathway, highlighting the central role of phosphopantothenic acid.

Key Enzymes in the Conversion of Phosphopantothenic Acid

-

Phosphopantothenoylcysteine Synthetase (PPCS): This enzyme catalyzes the ATP-dependent condensation of phosphopantothenic acid with cysteine to form 4'-phosphopantothenoylcysteine.[1][5] This step is crucial as it introduces the cysteine residue that will ultimately provide the reactive thiol group of CoA.[2] In humans, mutations in the PPCS gene have been linked to autosomal-recessive dilated cardiomyopathy.[1]

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC): This enzyme catalyzes the decarboxylation of 4'-phosphopantothenoylcysteine to produce 4'-phosphopantetheine.[2] In many bacteria, PPCS and PPCDC activities are housed in a single bifunctional protein, CoaBC.[6]

Regulatory Landscape of Coenzyme A Biosynthesis

The intracellular concentration of CoA is tightly regulated to meet the metabolic demands of the cell. This regulation primarily occurs at the level of Pantothenate Kinase (PanK), the enzyme responsible for the synthesis of phosphopantothenic acid.

Feedback Inhibition of Pantothenate Kinase

PanK is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA and malonyl-CoA.[4] This inhibition is a critical mechanism for maintaining CoA homeostasis. Nonesterified CoA is a more potent inhibitor than its thioesters.[4] CoA acts as a competitive inhibitor with respect to ATP, binding to the same active site but in a different orientation.[4]

| Enzyme Isoform (Human) | Inhibitor | IC50 Value |

| PanK1β | Acetyl-CoA | ~5 µM |

| PanK2 | Acetyl-CoA | ~0.1 µM |

Allosteric Activation

Interestingly, the inhibition of some PanK isoforms, particularly PanK2, by acetyl-CoA can be reversed by long-chain acyl-carnitines like palmitoyl-carnitine.[4] This suggests a mechanism where a buildup of fatty acids (in the form of acyl-carnitines) can signal the need for more CoA for their subsequent oxidation.

The Role of Coenzyme A in Fatty Acid Metabolism

CoA is the central player in fatty acid metabolism, acting as a carrier of acyl groups. Its involvement is critical for both the synthesis of new fatty acids and the breakdown of existing ones for energy.

Figure 2: The central role of CoA, derived from phosphopantothenic acid, in fatty acid synthesis and beta-oxidation.

Fatty Acid Synthesis

The synthesis of fatty acids is an anabolic process that occurs in the cytoplasm. The key regulatory enzyme is Acetyl-CoA Carboxylase (ACC), which catalyzes the formation of malonyl-CoA from acetyl-CoA.[5][7][8] Malonyl-CoA then serves as the two-carbon donor for the growing fatty acid chain, a process carried out by the multi-enzyme complex, Fatty Acid Synthase (FAS).[9] A crucial component of FAS is the Acyl Carrier Protein (ACP), which requires a post-translational modification with a 4'-phosphopantetheine group derived from CoA.[10] This prosthetic group acts as a "swinging arm" to shuttle the growing acyl chain between the different catalytic domains of FAS.[11]

Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is the catabolic process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH₂.[12] Before entering the mitochondria, long-chain fatty acids must be activated to their CoA esters by long-chain acyl-CoA synthetases.[1] This "priming" step is essential for their subsequent transport across the mitochondrial membrane via the carnitine shuttle system. The entry of fatty acyl-CoA into the mitochondria is a key regulatory point, controlled by Carnitine Palmitoyltransferase I (CPT1), which is allosterically inhibited by malonyl-CoA.[12][13] This reciprocal regulation ensures that fatty acid synthesis and oxidation do not occur simultaneously.

Experimental Protocols

A thorough understanding of the role of phosphopantothenic acid in fatty acid metabolism necessitates robust experimental methodologies. Here, we provide detailed protocols for key assays.

Pantothenate Kinase (PanK) Activity Assay

This protocol describes a coupled enzyme assay to measure PanK activity by quantifying the production of ADP.[14][15][16]

Principle: The ADP produced by the PanK reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PanK activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Substrate Solution: 10 mM ATP, 20 mM Pantothenic Acid in Assay Buffer.

-

Coupling Enzyme Mix: 10 U/mL Pyruvate Kinase, 15 U/mL Lactate Dehydrogenase, 2 mM Phosphoenolpyruvate, 0.3 mM NADH in Assay Buffer.

-

Enzyme: Purified PanK enzyme.

-

Stop Solution: 100 mM EDTA.

Procedure:

-

Prepare a reaction mixture containing 50 µL of Assay Buffer, 10 µL of Substrate Solution, and 20 µL of Coupling Enzyme Mix in a 96-well plate.

-

Add 10 µL of the purified PanK enzyme solution to initiate the reaction. For a negative control, add 10 µL of Assay Buffer instead of the enzyme.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

One unit of PanK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Measurement of Fatty Acid Beta-Oxidation in Cultured Cells

This protocol outlines a method to measure the rate of fatty acid beta-oxidation in cultured cells using a radiolabeled fatty acid.[2][4]

Principle: Cells are incubated with a radiolabeled fatty acid (e.g., ³H-palmitate). The rate of beta-oxidation is determined by measuring the amount of radiolabeled water (³H₂O) produced.

Materials:

-

Cell Culture: Adherent cells grown to confluency in 6-well plates.

-

Labeling Medium: Serum-free culture medium containing 1% BSA and 100 µM palmitate complexed with BSA.

-

Radiolabeled Fatty Acid: [9,10-³H(N)]-Palmitic acid.

-

Wash Buffer: Cold PBS.

-

Lysis Buffer: 0.1 M NaOH.

-

Precipitating Agent: 10% Trichloroacetic acid (TCA).

-

Scintillation Fluid.

Procedure:

-

Wash the cell monolayers twice with warm PBS.

-

Add 1 mL of pre-warmed Labeling Medium containing [³H]-palmitate (final concentration ~1 µCi/mL) to each well.

-

Incubate the plates at 37°C in a CO₂ incubator for the desired time (e.g., 2 hours).

-

To stop the reaction, place the plates on ice and add 0.5 mL of cold 10% TCA to each well.

-

Transfer the supernatant to a new tube.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any precipitated protein.

-

Transfer the supernatant to a new tube and add an equal volume of a charcoal slurry (to remove unincorporated [³H]-palmitate).

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant (containing ³H₂O) to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

To normalize the results, lyse the cells from a parallel set of wells with Lysis Buffer and determine the protein concentration using a standard protein assay.

-

Express the results as nmol of palmitate oxidized per mg of protein per hour.

Clinical Significance and Therapeutic Perspectives

The critical role of phosphopantothenic acid and the CoA biosynthetic pathway in cellular metabolism makes it a focal point for understanding and potentially treating various human diseases.

Genetic Disorders of CoA Biosynthesis

Mutations in the genes encoding the enzymes of the CoA biosynthetic pathway lead to severe, often life-threatening, inherited metabolic disorders.

-

Pantothenate Kinase-Associated Neurodegeneration (PKAN): Caused by mutations in the PANK2 gene, this neurodegenerative disorder is characterized by iron accumulation in the brain.[17]

-

Dilated Cardiomyopathy: Mutations in PPCS and PPCDC have been identified as causes of early-onset, severe dilated cardiomyopathy.[1][18]

Therapeutic Targeting of the CoA Pathway

The enzymes of the CoA biosynthetic pathway present attractive targets for drug development.

-

Inhibitors: The development of selective inhibitors of bacterial PanK and other enzymes in the pathway is a promising strategy for novel antimicrobial agents.[6][18][19]

-

Activators: Small molecule activators of PanK isoforms are being explored as a therapeutic strategy for PKAN and other organic acidurias, aiming to boost residual enzyme activity and increase CoA levels.[20]

Conclusion

Phosphopantothenic acid stands as a linchpin in the intricate network of cellular metabolism. Its efficient conversion to Coenzyme A is paramount for the proper functioning of fatty acid synthesis and oxidation, processes fundamental to energy homeostasis and cellular integrity. A deep and nuanced understanding of the enzymatic machinery, regulatory circuits, and clinical implications of this pathway is not only crucial for basic research but also holds immense promise for the development of novel therapeutic interventions for a range of metabolic and neurodegenerative diseases. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of phosphopantothenic acid's role in health and disease.

References

-

Wikipedia. (2023, December 2). Pantothenate kinase. In Wikipedia. Retrieved from [Link]

-

P. aeruginosa Metabolome Database. (n.d.). D-4'-Phosphopantothenate (PAMDB000227). Retrieved from [Link]

-

Yashina, A. R., et al. (2021). The Pathophysiological Role of CoA. International Journal of Molecular Sciences, 22(23), 12853. [Link]

-

GeneCards. (n.d.). PPCS Gene - Phosphopantothenoylcysteine Synthetase. Retrieved from [Link]

-

Wikipedia. (2023, May 22). Phosphopantothenate—cysteine ligase. In Wikipedia. Retrieved from [Link]

-

Fisher, H. F., & Robishaw, J. D. (1980). The properties and regulation of pantothenate kinase from rat heart. The Journal of biological chemistry, 255(23), 11486–11491. [Link]

-

JensenLab. (n.d.). COMPARTMENTS - phosphopantothenoylcysteine decarboxylase complex. Retrieved from [Link]

-

Jackowski, S., & Rock, C. O. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 7(1). [Link]

-

Wang, Y., et al. (2019). Crystallographic Analysis of the Catalytic Mechanism of Phosphopantothenoylcysteine Synthetase from Saccharomyces cerevisiae. International journal of molecular sciences, 20(4), 868. [Link]

-